molecular formula C30H32N2O7S B301318 ETHYL (2Z)-5-(3-ETHOXY-4-METHOXYPHENYL)-2-{[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

ETHYL (2Z)-5-(3-ETHOXY-4-METHOXYPHENYL)-2-{[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

Cat. No.: B301318
M. Wt: 564.7 g/mol
InChI Key: DJFKYMBXHFTOPW-XYGWBWBKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[4-(allyloxy)-3-methoxybenzylidene]-5-(3-ethoxy-4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a thiazolopyrimidine core, which is known for its biological activity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL (2Z)-5-(3-ETHOXY-4-METHOXYPHENYL)-2-{[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[4-(allyloxy)-3-methoxybenzylidene]-5-(3-ethoxy-4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogens, nucleophiles, and other substituting agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes and interactions.

    Medicine: As a potential therapeutic agent for treating various diseases.

    Industry: As an intermediate in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of ETHYL (2Z)-5-(3-ETHOXY-4-METHOXYPHENYL)-2-{[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 2-[4-(allyloxy)-3-methoxybenzylidene]-5-(3-ethoxy-4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can be compared with other similar compounds, such as:

    Thiazolopyrimidines: These compounds share the thiazolopyrimidine core and may have similar biological activities.

    Benzylidene derivatives: These compounds feature the benzylidene group and may have similar chemical reactivity.

    Methoxy-substituted compounds: These compounds contain methoxy groups and may have similar physical and chemical properties.

Properties

Molecular Formula

C30H32N2O7S

Molecular Weight

564.7 g/mol

IUPAC Name

ethyl (2Z)-5-(3-ethoxy-4-methoxyphenyl)-2-[(3-methoxy-4-prop-2-enoxyphenyl)methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C30H32N2O7S/c1-7-14-39-22-12-10-19(15-23(22)36-6)16-25-28(33)32-27(20-11-13-21(35-5)24(17-20)37-8-2)26(29(34)38-9-3)18(4)31-30(32)40-25/h7,10-13,15-17,27H,1,8-9,14H2,2-6H3/b25-16-

InChI Key

DJFKYMBXHFTOPW-XYGWBWBKSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)C2C(=C(N=C3N2C(=O)/C(=C/C4=CC(=C(C=C4)OCC=C)OC)/S3)C)C(=O)OCC)OC

SMILES

CCOC1=C(C=CC(=C1)C2C(=C(N=C3N2C(=O)C(=CC4=CC(=C(C=C4)OCC=C)OC)S3)C)C(=O)OCC)OC

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C(=C(N=C3N2C(=O)C(=CC4=CC(=C(C=C4)OCC=C)OC)S3)C)C(=O)OCC)OC

Origin of Product

United States

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